molecular formula C16H18N4O2S B6474970 3,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide CAS No. 2640955-84-4

3,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B6474970
CAS No.: 2640955-84-4
M. Wt: 330.4 g/mol
InChI Key: YGDKTCBQYDZKDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and an oxazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Thiophenes are sulfur-containing, five-membered aromatic compounds . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles, thiophenes, and oxazoles can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 3,5-dimethylpyrazole has certain hazard statements such as H302, H315, H319, H335, H361, H373 .

Properties

IUPAC Name

3,5-dimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-15(11(2)22-19-10)16(21)17-7-6-13-4-5-14(23-13)12-8-18-20(3)9-12/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDKTCBQYDZKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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